molecular formula C12H25NO2 B1315718 Tert-butyl 8-aminooctanoate CAS No. 102522-32-7

Tert-butyl 8-aminooctanoate

Cat. No. B1315718
M. Wt: 215.33 g/mol
InChI Key: CGXSJIQNNZPSCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A new efficient and safe method for the preparation of tertiary butyl esters of N α-protected amino acids from tert-butanol was developed . The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . The scope of the substrates is quite general .


Chemical Reactions Analysis

The gaseous decomposition product of TBEC is tert-butyl alcohol, carbon dioxide, and 2-ethylhexanol . Furthermore, numerical simulation was employed to obtain the time to maximum rate under the adiabatic conditions of TBEC which can provide a predictive model for the industry .


Physical And Chemical Properties Analysis

TBAO has a molecular formula of C12H25NO2 and a molecular weight of 215.34 g/mol. It is soluble in polar organic solvents such as methanol and ethanol but insoluble in water.

Scientific Research Applications

Physicochemical and Pharmacokinetic Properties

Tert-butyl groups, including derivatives like Tert-butyl 8-aminooctanoate, are commonly used in medicinal chemistry. Their incorporation into bioactive compounds can significantly impact the drug's properties. For example, the tert-butyl group can increase a compound's lipophilicity and affect its metabolic stability. Research evaluating tert-butyl isosteres has highlighted these effects in a comparative study of different substituents, emphasizing the need for alternative substituents in the drug discovery process (Westphal et al., 2015).

Synthesis of Cryptophycins

Tert-butyl 8-aminooctanoate and its derivatives have been utilized in the synthesis of complex molecules like cryptophycins. For instance, efficient synthesis protocols for major components of cryptophycins, which are significant in medicinal chemistry, have been reported. These protocols involve the use of tert-butyl groups in various stages of the synthesis process, demonstrating the compound's utility in complex organic syntheses (Eggen et al., 2000).

NMR Tag for High-Molecular-Weight Systems

O-tert-Butyltyrosine, a derivative of tert-butyl groups, has been shown to be a valuable NMR tag for studying high-molecular-weight systems. This tag provides easily detectable narrow signals in NMR spectra, aiding in the study of protein structures and interactions. The signal from the tert-butyl group of O-tert-Butyltyrosine has been used to observe and assign resonances in complex systems, demonstrating its utility in protein research (Chen et al., 2015).

Asymmetric Synthesis

Tert-butyl groups have been employed in the asymmetric synthesis of various organic compounds. For example, aminohydroxylation of tert-butyl sorbate has been used to create complex molecules with high diastereoselectivity. This process illustrates the utility of tert-butyl derivatives in the creation of compounds with specific stereochemistry, which is crucial in the development of pharmaceuticals and other biologically active molecules (Csatayová et al., 2011).

HIV-Protease Assay

Derivatives of tert-butyl groups have been used in the development of assays for biological applications. For instance, a chromogenic amino acid derivative with tert-butyl protection was synthesized for the spectrophotometric detection of HIV-protease activity. This application showcases the role of tert-butyl derivatives in developing tools for bioanalytical applications, particularly in disease diagnosis and research (Badalassi et al., 2002).

Future Directions

TBAO is commonly used as a synthetic intermediate in the preparation of various bioactive compounds. It has potential applications in the synthesis of skeletons of bioactive molecules and gram-scale reactions .

properties

IUPAC Name

tert-butyl 8-aminooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13/h4-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXSJIQNNZPSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552386
Record name tert-Butyl 8-aminooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 8-aminooctanoate

CAS RN

102522-32-7
Record name tert-Butyl 8-aminooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 8-aminooctanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 8-aminooctanoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 8-aminooctanoate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 8-aminooctanoate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 8-aminooctanoate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 8-aminooctanoate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 8-aminooctanoate

Citations

For This Compound
1
Citations
MA Lafrenière - 2018 - ruor.uottawa.ca
Bioactive small molecules have been a major source of therapeutics for the treatment of human disease. Advances in synthetic and semi-synthetic methods have greatly expanded the …
Number of citations: 3 ruor.uottawa.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.